molecular formula C23H26FN5O4S B605165 ACT-387042 CAS No. 1229514-11-7

ACT-387042

Cat. No.: B605165
CAS No.: 1229514-11-7
M. Wt: 487.5504
InChI Key: JYSPYEGADQXZPH-VMDGZTHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT-387042 is a novel bacterial topoisomerase inhibitor (BTI) developed to address multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae . It selectively targets bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes critical for DNA replication and repair. Preclinical studies demonstrate potent in vitro activity, with MIC values ranging from 0.03 to 0.125 mg/L against resistant strains of S. aureus and S. pneumoniae . Pharmacokinetic/pharmacodynamic (PK/PD) studies in the neutropenic murine thigh infection model further validated its efficacy, showing dose-dependent bacterial reduction of up to 3–4 log10 CFU/thigh .

Properties

CAS No.

1229514-11-7

Molecular Formula

C23H26FN5O4S

Molecular Weight

487.5504

IUPAC Name

(S)-1-((2S,5R)-5-(((6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-yl)methyl)amino)tetrahydro-2H-pyran-2-yl)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethan-1-ol

InChI

InChI=1S/C23H26FN5O4S/c1-31-21-5-3-17-22(27-21)15(16(24)11-26-17)9-18(30)19-4-2-13(12-33-19)25-10-14-8-20-23(29-28-14)32-6-7-34-20/h3,5,8,11,13,18-19,25,30H,2,4,6-7,9-10,12H2,1H3/t13-,18+,19+/m1/s1

InChI Key

JYSPYEGADQXZPH-VMDGZTHMSA-N

SMILES

O[C@H]([C@@H]1CC[C@@H](NCC2=CC(SCCO3)=C3N=N2)CO1)CC4=C(N=C(OC)C=C5)C5=NC=C4F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACT-387042;  ACT-387042;  ACT387042.

Origin of Product

United States

Comparison with Similar Compounds

Key Similarities:

  • Mechanism of Action: Both inhibit bacterial type II topoisomerases, retaining activity against strains resistant to β-lactams and fluoroquinolones .
  • Spectrum of Activity : Effective against MRSA and drug-resistant S. pneumoniae with nearly identical MIC ranges (0.03–0.125 mg/L) .
  • Resistance Profile : Neither compound showed altered efficacy against methicillin-, penicillin-, or ciprofloxacin-resistant strains .

Key Differences:

Parameter This compound ACT-292706
AUC/MIC for Stasis S. aureus: 43; S. pneumoniae: 10 S. aureus: 69; S. pneumoniae: 25
1-Log Kill Target 2- to 4-fold higher than stasis 2- to 4-fold higher than stasis
Species-Specific PD Lower target for S. pneumoniae Higher target for S. pneumoniae

This compound requires significantly lower free-drug AUC/MIC ratios to achieve stasis in S. pneumoniae infections (10 vs. 25 for ACT-292706), suggesting superior potency against this pathogen .

This compound vs. NBTI 5463

NBTI 5463 is a newer BTI with expanded Gram-negative activity but shares structural motifs with this compound .

Parameter This compound NBTI 5463
Primary Targets Gram-positive bacteria Gram-negative bacteria (e.g., E. coli)
Resistance Mechanisms No cross-resistance with fluoroquinolones Targets dual enzymes (gyrase and topo IV) to reduce resistance risk
Clinical Stage Preclinical murine models Preclinical (animal efficacy data)

While NBTI 5463 addresses Gram-negative pathogens, this compound remains superior for resistant Gram-positive infections due to its optimized PK/PD profile .

Critical Research Findings

  • Murine Model Efficacy : this compound achieved near-maximal bacterial kill (3–4 log10 CFU reduction) at high doses, with AUC/MIC being the dominant PK/PD index .
  • Species-Specific Targets : The lower AUC/MIC target for S. pneumoniae (10 vs. 43 for S. aureus) highlights its tailored efficacy against streptococcal infections .
  • Resistance Stability: No evidence of pre-existing or emergent resistance in S. aureus or S. pneumoniae during treatment .

Data Tables

Table 1: In Vitro Activity of this compound and Comparators

Compound MIC Range (mg/L) Key Pathogens Targeted
This compound 0.03–0.125 MRSA, S. pneumoniae
ACT-292706 0.03–0.125 MRSA, S. pneumoniae
NBTI 5463 0.06–0.5 E. coli, K. pneumoniae

Table 2: PK/PD Targets for Bacterial Stasis

Compound S. aureus (AUC/MIC) S. pneumoniae (AUC/MIC)
This compound 43 10
ACT-292706 69 25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ACT-387042
Reactant of Route 2
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